molecular formula C11H15N3O3 B14128561 3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006440-47-6

3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14128561
CAS No.: 1006440-47-6
M. Wt: 237.25 g/mol
InChI Key: YQJGCVXNFSHQOE-UHFFFAOYSA-N
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Description

3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a cyclopentylamino carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyclopentylamino carbonyl group: This step involves the reaction of the pyrazole intermediate with cyclopentyl isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylamino carbonyl group and carboxylic acid functionality make it a versatile compound for various applications in research and industry.

Properties

CAS No.

1006440-47-6

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

3-(cyclopentylcarbamoyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-14-6-8(11(16)17)9(13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,15)(H,16,17)

InChI Key

YQJGCVXNFSHQOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCC2)C(=O)O

Origin of Product

United States

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